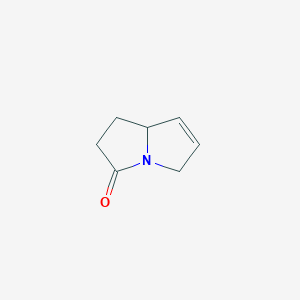

5,7A-dihydro-1H-pyrrolizin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,5,8-Tetrahydropyrrolizin-3-one is a heterocyclic compound that features a fused ring system containing nitrogen atoms

Métodos De Preparación

The synthesis of 1,2,5,8-Tetrahydropyrrolizin-3-one can be achieved through several routes. One common method involves the photochemical oxidation of furans. For instance, the oxidation of 2-amino-4-(furan-2-yl)butane can yield tetrahydropyrrolizin-3-one, which can then be reduced to form the desired compound . Another approach involves the reaction of pyrrolizin-3-one with electrophiles, such as dry hydrogen chloride, to produce derivatives that can be further modified .

Análisis De Reacciones Químicas

1,2,5,8-Tetrahydropyrrolizin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using photochemical methods to form different products.

Reduction: Reduction reactions can convert the compound into other derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like hydrogen chloride and N-bromosuccinimide being used

Major products from these reactions include 1-chloro-1,2-dihydro derivatives and other substituted pyrrolizinones .

Aplicaciones Científicas De Investigación

Antibacterial Applications

Research indicates that 5,7A-dihydro-1H-pyrrolizin-3(2H)-one exhibits significant antibacterial properties.

- Mechanism of Action : The compound has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. A study reported a lead compound derived from this scaffold displaying minimum inhibitory concentrations (MICs) of 8 µg/mL against MRSA and 2 µg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE) .

- Structure-Activity Relationship (SAR) : Optimization of the compound's structure has led to enhanced antibacterial activity. Variants with different substituents at specific positions have been synthesized and tested, revealing that certain modifications can significantly increase potency .

Anti-inflammatory Properties

This compound derivatives have been explored for their anti-inflammatory effects.

- Clinical Relevance : Some pyrrolizine compounds have been identified as effective in treating inflammatory diseases. For instance, certain derivatives have demonstrated efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

- Mechanism Insights : These compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Molecular docking studies suggest that some derivatives exhibit higher binding affinities to COX-2 compared to traditional NSAIDs .

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for various novel compounds with potential therapeutic applications.

- Synthetic Routes : Several synthetic methods have been developed to access this compound efficiently. For example, reactions involving α-oxoesters and cyclic imines have been reported to yield high yields of functionalized derivatives .

- Hybrid Compounds : Recent studies have focused on creating hybrids combining pyrrolizine structures with known drug scaffolds, enhancing their biological activity and therapeutic potential .

Case Study 1: Antibacterial Activity

A study synthesized multiple analogs of this compound and evaluated their antibacterial properties against MRSA. The lead compound exhibited an MIC of 8 µg/mL against MRSA, indicating its potential as a scaffold for developing new antibiotics .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of pyrrolizine derivatives in vitro. The study found that specific compounds significantly reduced inflammation markers in cell cultures, suggesting their utility in treating inflammatory conditions .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1H-Pyrrole-2-carboxylic acid | Contains a carboxylic acid group | Known for anti-inflammatory properties |

| 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | Benzoyl substitution on pyrrolizine | Exhibits significant antileukemic activity |

| Tetrahydroquinoline | Saturated ring structure | Notable for its use in organic synthesis |

| This compound | Fused ring system containing nitrogen | Potential antibiotic and anti-inflammatory agent |

Mecanismo De Acción

The mechanism by which 1,2,5,8-Tetrahydropyrrolizin-3-one exerts its effects involves interactions with molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors to produce therapeutic effects. The exact pathways can vary depending on the specific derivative and its application .

Comparación Con Compuestos Similares

1,2,5,8-Tetrahydropyrrolizin-3-one can be compared with other similar heterocyclic compounds, such as pyrrolones and pyrrolidinones. These compounds share structural similarities but differ in their chemical properties and applications . For instance, pyrrolones are known for their diverse biological activities, including antimicrobial and anticancer properties .

Conclusion

1,2,5,8-Tetrahydropyrrolizin-3-one is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in organic and medicinal chemistry.

Actividad Biológica

5,7A-dihydro-1H-pyrrolizin-3(2H)-one is a heterocyclic compound characterized by its unique fused ring system that incorporates nitrogen. This compound, part of the pyrrolizine family, has garnered attention for its potential biological activities, including antibacterial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈N₂O, indicating it contains eight carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom. The structural arrangement contributes significantly to its chemical behavior and biological interactions.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. Various studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for further development in antimicrobial therapies.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Pseudomonas aeruginosa | 12 |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | |

| MCF-7 (Breast Cancer) | 30 | |

| A549 (Lung Cancer) | 20 |

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Interaction studies suggest that the compound binds to proteins involved in cell signaling pathways, influencing processes such as apoptosis and inflammation.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Study on Antibacterial Efficacy : In a controlled study, the compound was tested against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load within treated samples compared to controls.

- Evaluation of Anticancer Properties : A study focusing on the effects of the compound on breast cancer cells demonstrated that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing cell death.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrrolizine derivatives known for their biological activities. Below is a comparison table highlighting these compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | Benzoyl substitution | Significant antileukemic activity |

| Tetrahydroquinoline | Saturated ring structure | Notable for organic synthesis |

The unique positioning of nitrogen in this compound enhances its reactivity and selectivity towards biological targets compared to these similar compounds.

Propiedades

IUPAC Name |

1,2,5,8-tetrahydropyrrolizin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h1-2,6H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOLYJWPGYIDMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1C=CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.